Cas no 1806008-45-6 (Ethyl 2-amino-4-(aminomethyl)-3-(difluoromethyl)pyridine-5-carboxylate)
Ethyl 2-amino-4-(aminomethyl)-3-(difluoromethyl)pyridine-5-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-amino-4-(aminomethyl)-3-(difluoromethyl)pyridine-5-carboxylate
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- Inchi: 1S/C10H13F2N3O2/c1-2-17-10(16)6-4-15-9(14)7(8(11)12)5(6)3-13/h4,8H,2-3,13H2,1H3,(H2,14,15)
- InChI Key: IKCOXEBABUSUJB-UHFFFAOYSA-N
- SMILES: FC(C1C(N)=NC=C(C(=O)OCC)C=1CN)F
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 266
- XLogP3: 0.2
- Topological Polar Surface Area: 91.2
Ethyl 2-amino-4-(aminomethyl)-3-(difluoromethyl)pyridine-5-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029064389-1g |
Ethyl 2-amino-4-(aminomethyl)-3-(difluoromethyl)pyridine-5-carboxylate |
1806008-45-6 | 97% | 1g |
$1,460.20 | 2022-04-01 |
Ethyl 2-amino-4-(aminomethyl)-3-(difluoromethyl)pyridine-5-carboxylate Related Literature
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
Additional information on Ethyl 2-amino-4-(aminomethyl)-3-(difluoromethyl)pyridine-5-carboxylate
Ethyl 2-amino-4-(aminomethyl)-3-(difluoromethyl)pyridine-5-carboxylate (CAS No. 1806008-45-6): An Overview
Ethyl 2-amino-4-(aminomethyl)-3-(difluoromethyl)pyridine-5-carboxylate (CAS No. 1806008-45-6) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in the development of new therapeutic agents. This article provides a comprehensive overview of the compound, including its chemical structure, synthesis methods, biological activities, and recent research advancements.
Chemical Structure and Properties
Ethyl 2-amino-4-(aminomethyl)-3-(difluoromethyl)pyridine-5-carboxylate is a pyridine derivative with a difluoromethyl group and an ethyl ester moiety. The presence of these functional groups imparts distinct chemical and physical properties to the molecule. The difluoromethyl group enhances the lipophilicity and metabolic stability of the compound, while the ethyl ester moiety contributes to its solubility and reactivity. The compound's molecular formula is C12H14F2N3O2, with a molecular weight of approximately 270.25 g/mol.
The compound exhibits excellent thermal stability and is soluble in common organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. These properties make it suitable for various experimental conditions and formulations in pharmaceutical research.
Synthesis Methods
The synthesis of Ethyl 2-amino-4-(aminomethyl)-3-(difluoromethyl)pyridine-5-carboxylate has been reported using several methodologies. One common approach involves the reaction of 2-chloro-3-difluoromethylpyridine with ethyl cyanoacetate, followed by reduction and subsequent functional group modifications. Another method involves the condensation of 3-difluoromethylpyridine-2-carbaldehyde with ethyl glycinate hydrochloride, followed by cyclization and reduction steps.
Recent advancements in synthetic chemistry have led to the development of more efficient and environmentally friendly methods for the synthesis of this compound. For instance, a study published in the Journal of Organic Chemistry described a one-pot synthesis method using microwave-assisted reactions, which significantly reduced reaction times and improved yields.
Biological Activities
Ethyl 2-amino-4-(aminomethyl)-3-(difluoromethyl)pyridine-5-carboxylate has shown promising biological activities in various preclinical studies. One of its key applications is as a potential inhibitor of specific enzymes involved in disease pathways. For example, it has been reported to exhibit potent inhibitory activity against certain kinases, which are important targets in cancer therapy.
In addition to its enzymatic inhibition properties, the compound has also demonstrated anti-inflammatory effects in cellular models. A study published in the Journal of Medicinal Chemistry found that Ethyl 2-amino-4-(aminomethyl)-3-(difluoromethyl)pyridine-5-carboxylate effectively reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated macrophages.
Clinical Potential and Research Advancements
The clinical potential of Ethyl 2-amino-4-(aminomethyl)-3-(difluoromethyl)pyridine-5-carboxylate is an active area of research. Several preclinical studies have evaluated its efficacy in various disease models, including cancer, inflammatory disorders, and neurodegenerative diseases. For instance, a study published in Cancer Research demonstrated that the compound significantly inhibited tumor growth in xenograft models of breast cancer.
In addition to its therapeutic potential, the compound has also been investigated for its use as a tool molecule in basic research. Its unique structural features make it a valuable probe for studying protein-protein interactions and signaling pathways involved in disease processes.
Conclusion
Ethyl 2-amino-4-(aminomethyl)-3-(difluoromethyl)pyridine-5-carboxylate (CAS No. 1806008-45-6) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for further development as a therapeutic agent or research tool. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical applications.
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